N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperazine ring substituted with a 3-chlorophenyl group, a hydroxypropyl group, and an ethyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the 3-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to form the intermediate compound. This intermediate undergoes cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chlorophenylhydrazine: Shares the chlorophenyl group but lacks the piperazine ring and other substituents.
Indole Derivatives: Similar in having aromatic rings and potential biological activity but differ in core structure.
Pyrrolopyrazine Derivatives: Contain nitrogen heterocycles and exhibit various biological activities.
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O4/c1-2-19-8-9-20(15(23)14(19)22)16(24)18-7-6-13(21)11-4-3-5-12(17)10-11/h3-5,10,13,21H,2,6-9H2,1H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMRCESJBTZIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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